

Commercial Suppliers and Pricing for 2,5-Difluoronitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluoronitrobenzene

Cat. No.: B1216864

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and pricing of **2,5-Difluoronitrobenzene**, a key starting material in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Introduction to 2,5-Difluoronitrobenzene

2,5-Difluoronitrobenzene (CAS No. 364-74-9) is an important chemical intermediate characterized by a benzene ring substituted with two fluorine atoms and a nitro group. Its molecular formula is $C_6H_3F_2NO_2$, and it has a molecular weight of 159.09 g/mol. The presence of the electron-withdrawing nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, a crucial reaction in the synthesis of more complex molecules. This reactivity profile has led to its use in the development of a range of biologically active compounds, including kinase inhibitors for cancer therapy.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer **2,5-Difluoronitrobenzene** in differing quantities and purities. The following table summarizes pricing information from several prominent suppliers. Please note that prices are subject to change and may vary based on purity, quantity, and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Supplier	Quantity	Purity	Price (USD)
Sigma-Aldrich	25 g	97%	\$45.30[1]
25 g	97%	\$62.80[2]	
Oakwood Chemical	1 g	97%	\$10.00[3]
5 g	97%	\$11.00[3]	
25 g	97%	\$19.00[3]	
100 g	97%	\$54.00[3]	
Tokyo Chemical Industry (TCI)	25 g	>98% (GC)	Contact for price
250 g	>98% (GC)	Contact for price	
Santa Cruz Biotechnology	10 g	-	Contact for price
25 g	-	Contact for price	
Echemi (various suppliers)	Metric Ton	Industrial Grade	Contact for price

Experimental Protocols

Synthesis of 2,5-Difluoronitrobenzene

A common method for the synthesis of **2,5-Difluoronitrobenzene** is the nitration of 1,4-difluorobenzene. The following protocol is based on a patented industrial method[2]:

Materials:

- 1,4-Difluorobenzene
- Concentrated Sulfuric Acid (98%)
- Potassium Nitrate
- Ice water

Procedure:

- To a reaction vessel, add 1400 g of 1,4-difluorobenzene and 5800 mL of concentrated sulfuric acid.
- Cool the mixture to approximately 5°C using an ice bath.
- Slowly add 1450 g of potassium nitrate in portions, ensuring the temperature is maintained at around 5°C.
- Monitor the reaction progress using Gas Chromatography (GC) until completion.
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Collect the white solid product by suction filtration.
- The resulting product is **2,5-difluoronitrobenzene**. This method reports a yield of 83% with a purity of 99%^[2].

Synthesis of a Precursor for an EGFR Inhibitor

2,5-Difluoronitrobenzene is a precursor for the synthesis of various pharmaceutical compounds. For instance, it can be used to synthesize intermediates for Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib. A key step is the nucleophilic substitution of one of the fluorine atoms. The following is a general procedure for a similar transformation leading to a key aniline intermediate.

Materials:

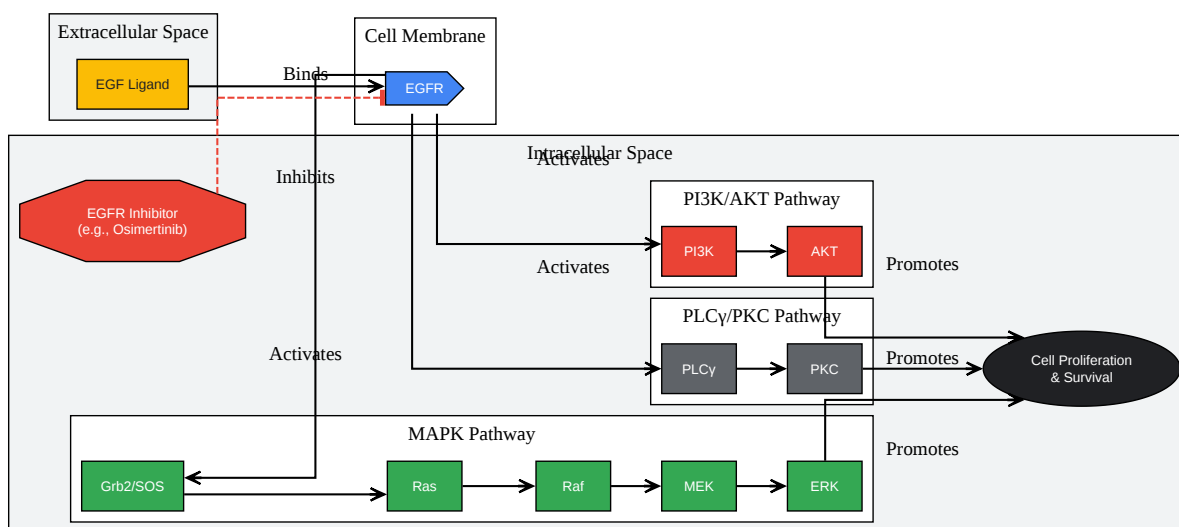
- **2,5-Difluoronitrobenzene**
- Appropriate amine (e.g., N,N,N'-trimethylethane-1,2-diamine for a related synthesis)
- Solvent (e.g., DMAc)
- Base (e.g., DIPEA)

Procedure:

- Dissolve **2,5-Difluoronitrobenzene** in a suitable solvent such as DMAc in a reaction vessel.
- Add the desired amine and a non-nucleophilic base like DIPEA to the mixture.
- Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
- After the reaction is complete, cool the mixture and perform an aqueous work-up.
- Extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired substituted nitroaniline intermediate.

Signaling Pathway and Logical Relationships

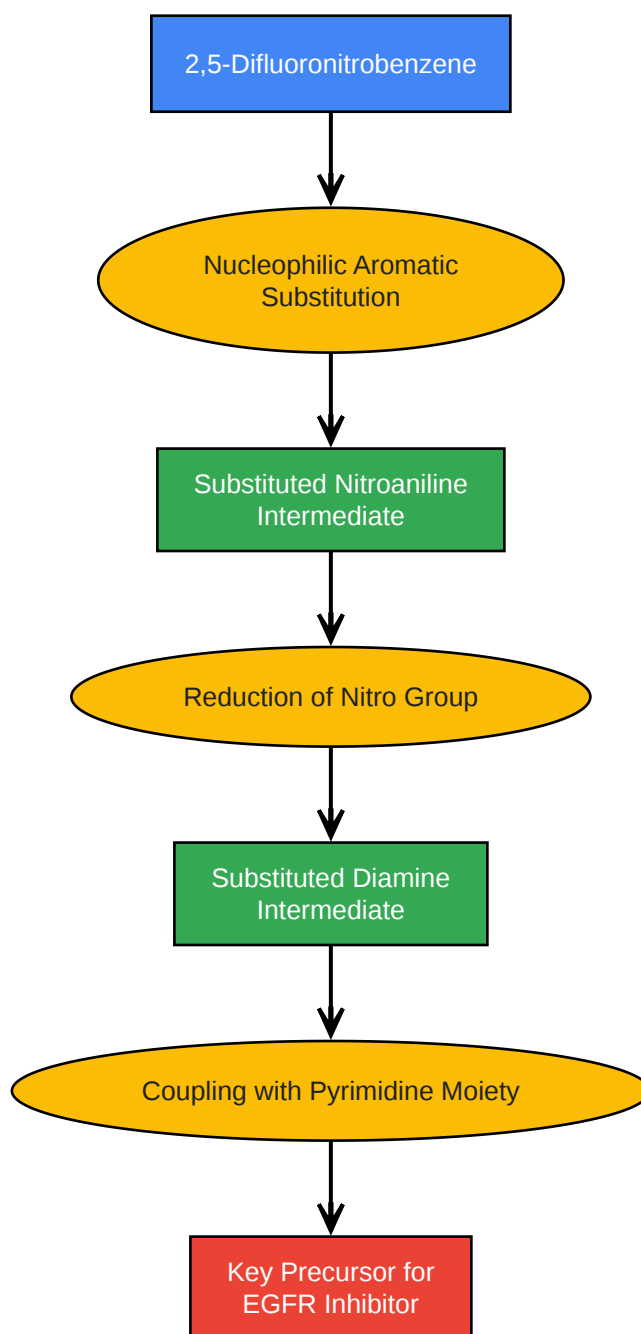
2,5-Difluoronitrobenzene is a building block for potent drugs that target specific signaling pathways implicated in diseases like cancer. A prominent example is its potential use in the synthesis of third-generation EGFR inhibitors such as Osimertinib. These inhibitors are designed to target mutations in the EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the point of intervention by an EGFR inhibitor.



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Caption: EGFR signaling pathway and the inhibitory action of an EGFR inhibitor.

The following diagram illustrates the logical workflow from the starting material, **2,5-Difluoronitrobenzene**, to the synthesis of a key intermediate for an EGFR inhibitor.



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Caption: Synthetic workflow from **2,5-Difluoronitrobenzene** to a key drug precursor.

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References

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